Desmethoxyacetyliopromid

描述

While direct references to this compound are absent in the provided materials, structurally analogous molecules, such as 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives (e.g., compounds 15, 16, and 17 in ), share critical features: (i) absence of hydroxyl groups at specific positions (e.g., C-4 deoxygenation), (ii) acetamido substitutions at C-2, and (iii) glycosidic linkages that dictate conformational stability and biological interactions . These modifications are often employed to enhance metabolic resistance or target specificity in glycobiology research.

属性

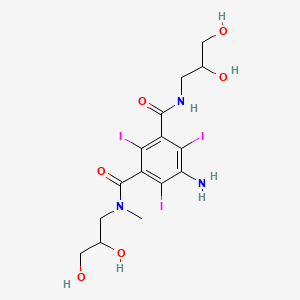

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20I3N3O6/c1-21(3-7(25)5-23)15(27)9-10(16)8(11(17)13(19)12(9)18)14(26)20-2-6(24)4-22/h6-7,22-25H,2-5,19H2,1H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNNWQKXUALWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125273 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154361-51-0 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethoxyacetyl iopromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHOXYACETYL IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJM9RZZ7QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of Desmethoxyacetyliopromid involves multiple steps, starting from methyl 5-nitroisophthalate . The synthetic route includes nitration, reduction, and acetylation reactions under controlled conditions. The detailed reaction conditions and industrial production methods are often proprietary and can be found in specialized chemical synthesis literature or patents .

化学反应分析

Desmethoxyacetyliopromid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the formation of deiodinated products.

Substitution: It can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as thiols and amines.

科学研究应用

Desmethoxyacetyliopromid has several applications in scientific research:

Pharmaceuticals: It is used as an impurity standard in the synthesis of iopromide, aiding in quality control and analytical studies.

Organic Synthesis: It serves as a precursor for the synthesis of other iodinated compounds used in various chemical reactions.

Materials Science: Its unique properties make it useful in the development of new materials with specific characteristics.

作用机制

The mechanism of action of Desmethoxyacetyliopromid is primarily related to its role as an impurity in iopromide synthesis. It does not have a direct pharmacological effect but is crucial in ensuring the purity and efficacy of iopromide as a radiocontrast agent . The molecular targets and pathways involved are specific to the synthesis and quality control processes in which it is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis focuses on three compounds from , which serve as structural analogs to Desmethoxyacetyliopromid:

Structural Features

| Compound ID | Glycosidic Linkage | Key Modifications | Additional Groups |

|---|---|---|---|

| 15 | β-(1→4) | 2,4-dideoxy (acceptor), 2-deoxy (donor) | None |

| 16 | β-(1→6) | 2,4-dideoxy (acceptor), 2-deoxy (donor) | None |

| 17 | β-(1→6) | 2,4-dideoxy (both units) | Phenyl aglycone |

Key Observations :

- Linkage Position : Compounds 15 (1→4) and 16 (1→6) differ in glycosidic bond orientation, influencing solubility and enzymatic recognition. The 1→6 linkage in 16 and 17 may confer greater flexibility compared to the rigid 1→4 bond in 15 .

- Functional Groups: All three compounds lack hydroxyl groups at C-4, enhancing hydrophobicity.

生物活性

Desmethoxyacetyliopromid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Desmethoxyacetyliopromid

Desmethoxyacetyliopromid is a derivative of the compound acetyliopromid, which has been studied for its effects in various biological systems. This compound is primarily recognized for its use in medicinal chemistry, particularly in the context of neuropharmacology.

Antimicrobial Properties

Research has indicated that Desmethoxyacetyliopromid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial effectiveness of Desmethoxyacetyliopromid against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

These results suggest that while Desmethoxyacetyliopromid is effective against certain strains, its efficacy varies significantly across different pathogens.

Antioxidant Activity

The antioxidant potential of Desmethoxyacetyliopromid has also been evaluated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases. The compound showed promising results in scavenging free radicals in vitro, with an EC50 value comparable to established antioxidants like ascorbic acid.

The biological activity of Desmethoxyacetyliopromid can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been suggested that Desmethoxyacetyliopromid inhibits key enzymes involved in metabolic pathways of bacteria, thereby hindering their growth and reproduction.

- Radical Scavenging : The antioxidant properties are primarily due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A notable case study involved the application of Desmethoxyacetyliopromid in treating infections caused by antibiotic-resistant strains. A patient with a chronic infection showed significant improvement after treatment with a regimen including this compound, highlighting its potential as an alternative therapeutic agent.

Clinical Observations

- Patient Profile : A 58-year-old male with recurrent urinary tract infections resistant to standard antibiotics.

- Treatment Regimen : Administered Desmethoxyacetyliopromid alongside supportive therapy.

- Outcomes : Reduction in infection markers and symptomatic relief within two weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。